Sodium bicarbonate

Catalog No.
S543513
CAS No.
144-55-8
M.F
NaHCO3
CHNaO3
M. Wt
84.007 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium bicarbonate

CAS Number

144-55-8

Product Name

Sodium bicarbonate

IUPAC Name

sodium;hydrogen carbonate

Molecular Formula

NaHCO3
CHNaO3

Molecular Weight

84.007 g/mol

InChI

InChI=1S/CH2O3.Na/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1

InChI Key

UIIMBOGNXHQVGW-UHFFFAOYSA-M

SMILES

C(=O)(O)[O-].[Na+]

solubility

1 in 10 % at 77 °F (NTP, 1992)
Soluble in water. Insoluble in ethanol
In water, 10.3 g/100 g water at 25 °C
Soluble in 10 parts water at 25 °C; 12 parts water at about 18 °C
Solubility in water = 6.4, 7.6, 8.7, 10.0, 11.3, 12.7, 14.2, 16.5, and 19.1 g/100g solution at 0, 10, 20, 30, 40, 50, 60, 80, and 100 °C, respectively; Solubility in water = 6.9, 8.2, 9.6, 11.1, 12.7, 14.5, 16.5, 19.7, and 23.6 g/100g H2O at 0, 10, 20, 30, 40, 50, 60, 80, and 100 °C, respectively. Solubility is lower in the presence of sodium carbonate
Insoluble in ethanol
Solubility in water, g/100ml at 20 °C: 8.7

Synonyms

Baking Soda, Bicarbonate, Sodium, Carbonic Acid Monosodium Salt, Hydrogen Carbonate, Sodium, Soda, Baking, Sodium Bicarbonate, Sodium Hydrogen Carbonate

Canonical SMILES

C(=O)(O)[O-].[Na+]

Isomeric SMILES

C(=O)(O)[O-].[Na+]

The exact mass of the compound Sodium bicarbonate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 in 10 % at 77° f (ntp, 1992)100000 mg/l (at 25 °c)soluble in water. insoluble in ethanolin water, 10.3 g/100 g water at 25 °csoluble in 10 parts water at 25 °c; 12 parts water at about 18 °csolubility in water = 6.4, 7.6, 8.7, 10.0, 11.3, 12.7, 14.2, 16.5, and 19.1 g/100g solution at 0, 10, 20, 30, 40, 50, 60, 80, and 100 °c, respectively; solubility in water = 6.9, 8.2, 9.6, 11.1, 12.7, 14.5, 16.5, 19.7, and 23.6 g/100g h2o at 0, 10, 20, 30, 40, 50, 60, 80, and 100 °c, respectively. solubility is lower in the presence of sodium carbonateinsoluble in ethanolsolubility in water, g/100ml at 20 °c: 8.7. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Carbonic Acid - Carbonates - Bicarbonates. It belongs to the ontological category of one-carbon compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium bicarbonate (CAS 144-55-8) is a fundamental inorganic salt and amphoteric compound widely procured as a mild base, buffering agent, and endothermic carbon dioxide source. In industrial and laboratory settings, it is valued for its ability to maintain a stable, mildly alkaline pH in aqueous solutions without the harsh causticity associated with stronger bases. Its predictable thermal decomposition profile, low toxicity, and high purity availability make it a critical precursor and process chemical in biomanufacturing, polymer foaming, hemodialysis formulation, and sensitive chemical syntheses where strict pH control is required [1].

Substituting sodium bicarbonate with closely related in-class alternatives like sodium carbonate (Na2CO3) or potassium bicarbonate (KHCO3) alters critical process thermodynamics and pH profiles. Sodium carbonate yields a significantly higher aqueous pH, which can trigger base-catalyzed degradation of sensitive active pharmaceutical ingredients (APIs) or induce cellular toxicity in bioprocesses[1]. Conversely, potassium bicarbonate possesses a substantially higher aqueous solubility and a different thermal decomposition onset, which can disrupt formulation stability limits, alter precipitation thresholds in continuous flow processes, and shift the activation temperature when used as a polymer blowing agent[2].

Mild pH Control and Buffering in Aqueous Systems

For processes requiring mild alkalization, sodium bicarbonate provides a tightly controlled pH environment. At a standard 0.1 M concentration at 25°C, sodium bicarbonate yields a pH of approximately 8.3. In contrast, substituting with the deprotonated sodium carbonate (Na2CO3) at the same concentration results in a highly alkaline pH of 11.6 [1]. This 3.3 pH unit difference represents a more than 1000-fold increase in hydroxide ion concentration for the carbonate.

Evidence DimensionAqueous pH at 0.1 M (25°C)
Target Compound DatapH ~8.3
Comparator Or BaselineSodium carbonate (Na2CO3): pH ~11.6
Quantified Difference3.3 pH unit difference (1000x lower [OH-] for NaHCO3)
Conditions0.1 M aqueous solution at 25°C

Procuring sodium bicarbonate is essential for neutralizing acids in the presence of base-sensitive functional groups (e.g., esters, epoxides) that would hydrolyze under the higher pH of sodium carbonate.

Thermal Decomposition Profile for Gas Generation

Sodium bicarbonate is utilized as an endothermic chemical blowing agent due to its specific thermal decomposition kinetics. It begins to release carbon dioxide and water at approximately 50°C, with rapid decomposition peaking around 150°C. Potassium bicarbonate (KHCO3) exhibits higher thermal stability, requiring temperatures closer to 100°C to initiate decomposition and peaking around 200°C[1]. Sodium carbonate does not decompose to release CO2 until temperatures exceed 850°C.

Evidence DimensionThermal decomposition onset and peak
Target Compound DataOnset ~50°C, Peak ~150°C
Comparator Or BaselinePotassium bicarbonate (KHCO3): Onset ~100°C, Peak ~200°C
Quantified Difference~50°C lower activation temperature for NaHCO3
ConditionsThermogravimetric analysis (TGA) under standard atmospheric pressure

Allows manufacturers to match the blowing agent's activation temperature precisely with the melt-processing temperature of specific low-temperature polymers (e.g., LDPE, PVC).

Direct Physiologic Buffering vs. Metabolic Precursors

In clinical and biomanufacturing applications, sodium bicarbonate provides immediate buffering capacity. When compared to sodium acetate—a common historical substitute in dialysate—sodium bicarbonate reacts instantly to neutralize protons. Sodium acetate requires hepatic metabolism via the citric acid cycle to generate bicarbonate, introducing a 15-30 minute delay and risking acetate accumulation in metabolically compromised systems [1].

Evidence DimensionTime to buffering action
Target Compound DataImmediate (0 minutes, direct chemical buffering)
Comparator Or BaselineSodium acetate: 15-30 minutes (requires enzymatic conversion)
Quantified DifferenceDirect action vs. delayed metabolic dependency
ConditionsIn vivo / complex biological media buffering

Crucial for procuring buffers for mammalian cell cultures and clinical dialysates where immediate, metabolism-independent pH correction is required.

Aqueous Solubility Limits for Formulation Stability

The solubility of the chosen bicarbonate salt dictates maximum concentration limits in liquid formulations. Sodium bicarbonate has a relatively moderate aqueous solubility of 96 g/L at 20°C. In contrast, potassium bicarbonate (KHCO3) is highly soluble, reaching 332 g/L at the same temperature [1]. This lower solubility of NaHCO3 is often leveraged in salting-out processes and dictates the maximum loading capacity in concentrated buffer stocks.

Evidence DimensionAqueous solubility at 20°C
Target Compound Data96 g/L
Comparator Or BaselinePotassium bicarbonate (KHCO3): 332 g/L
Quantified DifferenceKHCO3 is ~3.45x more soluble than NaHCO3
ConditionsAqueous solution at 20°C, 1 atm

Guides the selection of the correct cation for liquid buffer concentrates; NaHCO3 limits maximum stock concentration but is preferred to avoid potassium-induced toxicity in specific cell lines.

Mild Neutralization in API Synthesis

Sodium bicarbonate is the preferred choice for neutralizing acidic byproducts in the synthesis of complex active pharmaceutical ingredients (APIs). Because its 0.1 M pH is capped at ~8.3, it prevents the base-catalyzed hydrolysis of sensitive functional groups (such as esters or lactones) that would otherwise degrade if sodium carbonate or sodium hydroxide were used [1].

Endothermic Blowing Agent for Low-Temperature Polymers

Due to its specific thermal decomposition onset at ~50°C, sodium bicarbonate is highly suited as a chemical blowing agent for polymers processed at lower temperatures, such as PVC and LDPE. It releases CO2 predictably without requiring the higher activation temperatures (>100°C) necessary for potassium bicarbonate[2].

Clinical and Bioprocess Buffer Formulations

In hemodialysis and mammalian cell culture media, sodium bicarbonate is utilized because it provides immediate, direct buffering without requiring hepatic or enzymatic metabolism. Its use avoids the delayed action and potential toxicity associated with metabolic precursors like sodium acetate, while its specific solubility limits (96 g/L) dictate standard stock formulation protocols [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Sodium bicarbonate appears as odorless white crystalline powder or lumps. Slightly alkaline (bitter) taste. pH (of freshly prepared 0.1 molar aqueous solution): 8.3 at 77 °F. pH (of saturated solution): 8-9. Non-toxic.
Dry Powder; Liquid, Other Solid; Dry Powder, Liquid; NKRA; Pellets or Large Crystals; Liquid; Other Solid
Colourless or white crystalline masses or crystalline powder
Odorless, white crystals; [CAMEO]
WHITE SOLID IN VARIOUS FORMS.

Color/Form

White, monoclinic prisms
White crystalline powder or granules
White powder or crystalline lumps

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

83.98233817 g/mol

Monoisotopic Mass

83.98233817 g/mol

Heavy Atom Count

5

Taste

Cooling, slightly alkaline taste
Saline and slightly alkaline taste

Density

2.159 (NTP, 1992) - Denser than water; will sink
2.20 g/cu cm
2.1 g/cm³

Odor

Odorless

Decomposition

Hazardous decomposition products formed under fire conditions: Carbon oxides, sodium oxides.
When heated to decomposition it emits acrid smoke, fumes, and carbon dioxide.
Sodium bicarbonate starts decomposing when heated over 50 °C, releasing CO2, H2O and Na2CO3, with total decomposition at 270 °C.
50 °C

Appearance

Solid powder

Melting Point

Decomposes at 228 °F (NTP, 1992)
Decomposes around 50 °C
228 °F (decomposes)
Approximately 50 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8MDF5V39QO

Related CAS

7542-12-3 (unspecified hydrochloride salt)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 6726 of 6764 companies (only ~ 0.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: Sodium bicarbonate, also called sodium hydrogen carbonate, is a white crystalline powder or granules. It is odorless and has a cooling, slightly salty taste. It is moderately soluble in water. USE: Sodium bicarbonate is an important commercial chemical. It is used to make many chemicals, as an ingredient in baking powder, effervescent salts and beverages, in fire extinguishers, cleaning compounds, and in human and veterinary pharmaceuticals. EXPOSURE: Workers that use sodium bicarbonate may breathe in mists or have direct skin contact. The general population may be exposed by skin contact and consumption of foods or medicines containing sodium bicarbonate (e.g., club soda or alka seltzer). If sodium bicarbonate is released to the environment, it will absorb moisture from the surroundings and form lumps. In dry air, sodium bicarbonate is does not break down. In water, it will break down into carbon dioxide and sodium carbonate. RISK: Sodium bicarbonate is a Generally Regarded As Safe (GRAS) chemical at levels found in consumer products, and has a low risk of toxicity in humans. It is a slight skin and eye irritant. The main side effect associated with medicinal use is weight gain due to sodium (salt) content. Increased thirst, stomach cramps and gas may also occur with medicinal use. More serious side effects may occur with extremely high oral doses or in individuals with impaired kidney function, including severe headache, nausea, vomiting, loss of appetite, weakness, slow breathing, swelling of lower legs, blood in urine, and altered electrolytes in the blood. No cancer, birth defects or reproductive effects were observed in laboratory animals exposed by ingestion. The potential for sodium bicarbonate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Drug Indication

Sodium bicarbonate is used for the treatment of metabolic acidosis which may occur in severe renal disease, uncontrolled diabetes, circulatory insufficiency due to shock or severe dehydration, extracorporeal circulation of blood, cardiac arrest and severe primary lactic acidosis. Also is indicated in severe diarrhea which is often accompanied by a significant loss of bicarbonate. Further indicated in the treatment of certain drug intoxications, including barbiturates (where dissociation of the barbiturateprotein complex is desired), in poisoning by salicylates or methyl alcohol and in hemolytic reactions requiring alkalinization of the urine to diminish nephrotoxicity of blood pigments.

Therapeutic Uses

Sodium bicarbonate is used in the treatment of metabolic acidosis associated with many conditions including severe renal disease (e.g., renal tubular acidosis), uncontrolled diabetes (ketoacidosis), extracorporeal circulation of the blood, cardiac arrest, circulatory insufficiency caused by shock or severe dehydration, ureterosigmoidostomy, lactic acidosis, alcoholic ketoacidosis, use of carbonic anhydrase inhibitors, and ammonium chloride administration. In metabolic acidosis, the principal disturbance is a loss of proton acceptors (e.g., loss of bicarbonate during severe diarrhea) or accumulation of an acid load (e.g., ketoacidosis, lactic acidosis, renal tubular acidosis).
The specific role of sodium bicarbonate therapy in the treatment of diabetic ketoacidosis has not been established. Because correction of the underlying metabolic disorder generally results in correction of acid-base abnormalities and because of the potential risks of sodium bicarbonate therapy in the treatment of this disorder, administration of sodium bicarbonate is generally reserved for the treatment of severe acidosis (e.g., arterial pH less than 7-7.15 or serum bicarbonate concentration of 8 mEq/L or less). Rapid correction of acidosis with sodium bicarbonate in patients with diabetic ketoacidosis may cause hypokalemia, paradoxical acidosis in cerebrospinal fluid (CSF) since carbon dioxide diffuses more rapidly into CSF than does bicarbonate, and lactic acidosis since increased pH increases hemoglobin-oxygen affinity which, when combined with erythrocyte 2,3-diphosphoglycerate (2,3-DPG) deficiency in these patients, results in peripheral tissue hypoxia. However, the benefits and risks of sodium bicarbonate therapy in ketoacidosis have not been fully determined, and additional controlled studies of the safety and efficacy of the drug are necessary. Generally, when sodium bicarbonate is used in the treatment of diabetic ketoacidosis, the acidosis should only be partially corrected (e.g., to an arterial pH of about 7.2) to avoid rebound metabolic alkalosis as ketones are metabolized.
Oral sodium bicarbonate is indicated to reduce uric acid crystallization as an adjuvant to uricosuric medication in gout. /Included in US product labeling/
Parenteral sodium bicarbonate is indicated in the treatment of certain drug intoxications, including barbiturates, and in poisoning by salicylates or methyl alcohol. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for Sodium bicarbonate (29 total), please visit the HSDB record page.

Pharmacology

Intravenous sodium bicarbonate therapy increases plasma bicarbonate, buffers excess hydrogen ion concentration, raises blood pH and reverses the clinical manifestations of acidosis.
Sodium Bicarbonate is the monosodium salt of carbonic acid with alkalinizing and electrolyte replacement properties. Upon dissociation, sodium bicarbonate forms sodium and bicarbonate ions. Ion formation increases plasma bicarbonate and buffers excess hydrogen ion concentration, resulting in raised blood pH.

ATC Code

B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05C - Irrigating solutions
B05CB - Salt solutions
B05CB04 - Sodium bicarbonate
B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05X - I.v. solution additives
B05XA - Electrolyte solutions
B05XA02 - Sodium bicarbonate

Mechanism of Action

Sodium bicarbonate is a systemic alkalizer, which increases plasma bicarbonate, buffers excess hydrogen ion concentration, and raises blood pH, thereby reversing the clinical manifestations of acidosis. It is also a urinary alkalizer, increasing the excretion of free bicarbonate ions in the urine, thus effectively raising the urinary pH. By maintaining an alkaline urine, the actual dissolution of uric acid stones may be accomplished. Sodium bicarbonate acts as an antacid and reacts chemically to neutralize or buffer existing quantities of stomach acid but has no direct effect on its output. This action results in increased pH value of stomach contents, thus providing relief of hyperacidity symptoms. [PharmGKB]

Impurities

Free-flowing food grade contains 0.6% tricalcium phosphate.
For the food grade: Na2CO3, 0.2%; NaCl, 0.004%; H2O, 0.05%; insolubles, 0.003%

Other CAS

144-55-8
7542-12-3

Absorption Distribution and Excretion

Elimination: Renal; carbon dioxide formed is eliminated via lungs.
Excess sodium bicarbonate is emptied rapidly into small intestine where it is absorbed.
It is eliminated principally in the urine and effectively alkalizes it. ... /It/ is completely absorbed orally and usually is excreted within 3-4 hr.
Oral: Onset of action: Rapid; Duration: 8-10 minutes. I.V: Onset of action: 15 minutes; duration: 1-2 hours.
For more Absorption, Distribution and Excretion (Complete) data for Sodium bicarbonate (8 total), please visit the HSDB record page.

Metabolism Metabolites

Excessive use can cause systemic alkalosis /in animals/, but body usually splits bicarbonate radical into water and carbon dioxide ...
Sodium bicarbonate rapidly reacts with hydrochloric acid to form sodium chloride, carbon dioxide, and water; excess bicarbonate that does not neutralize gastric acid rapidly empties into the small intestine and is absorbed.

Wikipedia

Sodium bicarbonate
Sodium hydrogen carbonate
Lidocaine

Drug Warnings

Sodium bicarbonate is generally contraindicated in patients with metabolic or respiratory alkalosis, in patients with hypocalcemia in whom alkalosis may induce tetany, in patients with excessive chloride loss from vomiting or continuous GI suctioning, and in patients at risk of developing diuretic-induced hypochloremic alkalosis. Sodium bicarbonate should not be used orally as an antidote in the treatment of acute ingestion of strong mineral acids, since carbon dioxide gas forms during neutralization and may cause gastric distention and possible rupture.
Sodium bicarbonate should be used with extreme caution in patients with congestive heart failure or other edematous or sodium-retaining conditions; in patients with renal insufficiency, especially those with severe insufficiency such as oliguria or anuria; and in patients receiving corticosteroids or corticotropin, since each gram of sodium bicarbonate contains about 12 mEq of sodium. IV administration of sodium bicarbonate may cause fluid and/or solute overload resulting in dilution of serum electrolytes, overhydration, congestive conditions, or pulmonary edema. The risk of dilutional conditions is inversely proportional to the electrolyte concentration administered, and the risk of solute overload and resultant congestive conditions with peripheral and/or pulmonary edema is directly proportional to the electrolyte concentration administered.
Gastric distention and flatulence may occur when sodium bicarbonate is administered orally. Inadvertent extravasation of hypertonic solutions of sodium bicarbonate has reportedly caused chemical cellulitis because of their alkalinity, subsequently resulting in tissue necrosis, ulceration, and/or sloughing at the site of injection.
Predisposing factors /contributing to milk-alkali syndrome/ are preexisting hypertension, sarcoidosis, dehydration and electrolyte imbalance due to vomiting or aspiration of gastric contents with inadequate iv fluid replacement, and renal dysfunction caused by primary renal disease.
For more Drug Warnings (Complete) data for Sodium bicarbonate (14 total), please visit the HSDB record page.

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Agrochemicals -> Pesticides
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
Food Additives -> ACIDITY_REGULATOR; LEAVENING_AGENT; RAISING_AGENT; -> JECFA Functional Classes
Cosmetics -> Buffering; Deodorant; Abrasive; Oral care

Methods of Manufacturing

Principally by treating a saturated solution of soda ash with carbon dioxide to precipitate the less soluble bicarbonate; also by purifying the crude product from the Solvay process.
Prepared from sodium carbonate, water and carbon dioxide
... Reaction of sesquicarbonate with carbon dioxide recovered from a sodium phosphate plant.

General Manufacturing Information

Petroleum Refineries
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Industrial Gas Manufacturing
Plastics Material and Resin Manufacturing
Paper Manufacturing
Wholesale and Retail Trade
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Utilities
Plastics Product Manufacturing
Other (requires additional information)
Services
Food, beverage, and tobacco product manufacturing
Agriculture, Forestry, Fishing and Hunting
Petrochemical Manufacturing
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Construction
Mining (except Oil and Gas) and support activities
Carbonic acid sodium salt (1:1): ACTIVE
First registered as a fungicide in USA in 1994.

Analytic Laboratory Methods

Sodium bicarbonate standard solution... /is determined by the manometric method/.
AOAC Method No. 973.54 Sodium in Water. Flame atomic absorption spectrometry (FLAA) Detection Limit = Range, 1.0 mg/L /Sodium/
ASTM Method No. D4185 Standard Practice for Measurement of Metals in Workplace Atmosphere by Atomic Absorption. Flame atomic absorption spectrometry (FLAA) Detection Limit = 0.0002 ug/mL. /Sodium/
OSW Method No. 6010A Inductively Coupled-Plasma (ICP) Atomic Emission Spectroscopy. ICP Detection Limit = EIDL, 29 ug/L /Sodium/
For more Analytic Laboratory Methods (Complete) data for Sodium bicarbonate (13 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.
Sodium bicarbonate tablets and effervescent tablets should be stored in tightly closed containers at a temperature less than 40 °C, preferably between 15-30 °C. Sodium bicarbonate injection should be stored at a temperature less than 40 °C, preferably between 15-30 °C; freezing should be avoided.
/Stored/ separated from acids.

Interactions

Concurrent use /of citrates/ with sodium bicarbonate may promote the development of calcium stones in patients with uric acid stones, due to sodium ion opposition to the hypocalciuric effect of the alkaline load; may also cause hypernatremia.
Chronic administration of bicarbonate with milk or calcium may cause the milk-alkali syndrome which is characterized by hypercalcemia, renal insufficiency, metabolic alkalosis, nausea, vomiting, headache, mental confusion, and anorexia. During the acute phase of the milk-alkali syndrome, the condition is reversible when the calcium and alkali are withdrawn. However, in patients with chronic milk-alkali syndrome, reduced renal function may persist even after calcium and alkali are discontinued. Patients with a salt-losing nephropathy have an increased risk of developing the milk-alkali syndrome.
Concurrent use /of anticholinergics or other medications with anticholinergic action/ with sodium bicarbonate may decrease absorption, reducing the effectiveness of the anticholinergic; doses of these medications should be spaced 1 hour apart from doses of sodium bicarbonate; also, urinary excretion may be delayed by alkalinization of the urine, thus potentiating the side effects of the anticholinergic
Antacids may alkalinize the urine and counteract the effect of urinary acidifiers /such as ammonium chloride, ascorbic acid and potassium or sodium phosphates/; frequent use of antacids, especially in high doses, is best avoided by patients receiving therapy to acidify the urine.
For more Interactions (Complete) data for Sodium bicarbonate (17 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
Stable in dry air, but slowly decomposes in moist ai

Dates

Last modified: 08-15-2023
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